molecular formula C14H8BrFN2O B5291049 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 896658-52-9

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B5291049
CAS No.: 896658-52-9
M. Wt: 319.13 g/mol
InChI Key: NQCLIBZXKPOTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo models. In particular, it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to exhibit anti-inflammatory activity in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments include its high potency, selectivity, and ease of synthesis. However, some limitations include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a fluorescent probe for imaging applications. Finally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 3-bromobenzohydrazide and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been investigated for its antitumor, antimicrobial, and anti-inflammatory activities. In material science, it has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of new materials. In analytical chemistry, it has been evaluated for its ability to detect and quantify various analytes.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O/c15-10-5-3-4-9(8-10)13-17-14(19-18-13)11-6-1-2-7-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCLIBZXKPOTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424237
Record name 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896658-52-9
Record name 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.